REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].II>O=C(C=C(C)C)C>[CH2:1]([C:3]1[CH:4]=[C:5]2[C:6](=[CH:8][CH:9]=1)[NH:7][C:3]([CH3:9])([CH3:1])[CH:4]=[C:5]2[CH3:6])[CH3:2]
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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C(C)C1=CC=C(N)C=C1
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Name
|
|
Quantity
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0.34 g
|
Type
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reactant
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Smiles
|
II
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Name
|
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Quantity
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5 mL
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Type
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solvent
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Smiles
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O=C(C)C=C(C)C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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C(C)C=1C=C2C(=CC(NC2=CC1)(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |